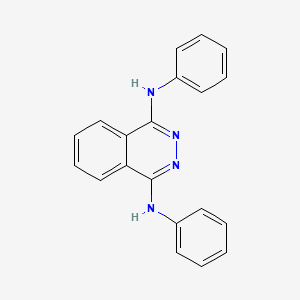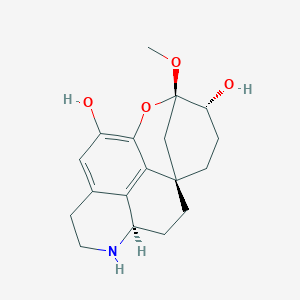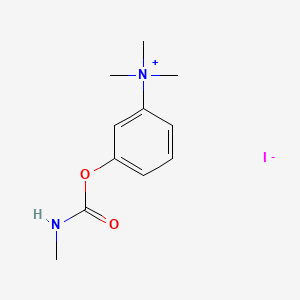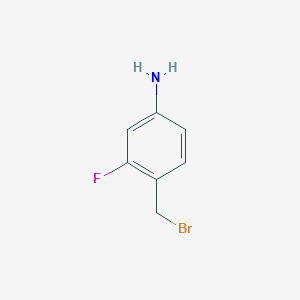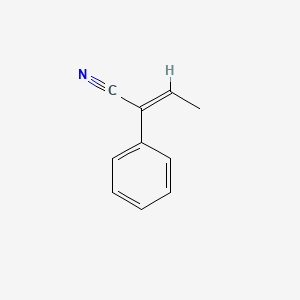
2-Phenylbut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-butenonitrile is an organic compound with the molecular formula C10H9N. It is a nitrile derivative with a phenyl group attached to a butenonitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-2-butenonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetaldehyde in the presence of a base. This reaction proceeds via a condensation mechanism, forming the desired nitrile compound.
Another method involves the use of Grignard reagents. For example, phenylmagnesium bromide can react with 2-butenonitrile to yield 2-phenyl-2-butenonitrile. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
On an industrial scale, 2-phenyl-2-butenonitrile can be produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-butenonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of 2-phenyl-2-butenonitrile can yield amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted nitriles or other functionalized compounds.
Applications De Recherche Scientifique
2-Phenyl-2-butenonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: 2-phenyl-2-butenonitrile is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-phenyl-2-butenonitrile depends on the specific reaction or application. In general, the nitrile group can participate in various chemical reactions, such as nucleophilic addition or substitution. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbutyronitrile: This compound has a similar structure but with a different substitution pattern on the butenonitrile backbone.
Benzyl Cyanide: Another nitrile compound with a phenyl group, but with a different carbon chain length.
Phenylacetonitrile: Similar to benzyl cyanide but with a different position of the nitrile group.
Uniqueness
2-Phenyl-2-butenonitrile is unique due to its specific structure, which combines the reactivity of the nitrile group with the stability and resonance effects of the phenyl group. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
38586-17-3 |
|---|---|
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(E)-2-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H,1H3/b9-2- |
Clé InChI |
ZYBPSQSGQRMLDY-MBXJOHMKSA-N |
SMILES isomérique |
C/C=C(/C#N)\C1=CC=CC=C1 |
SMILES canonique |
CC=C(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


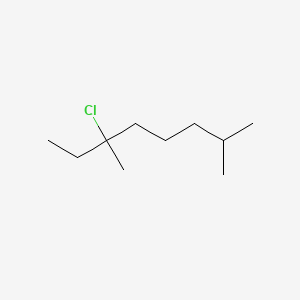
![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
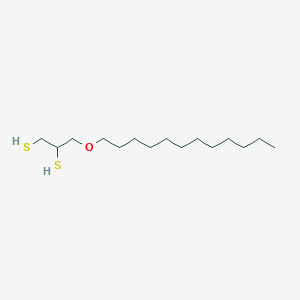
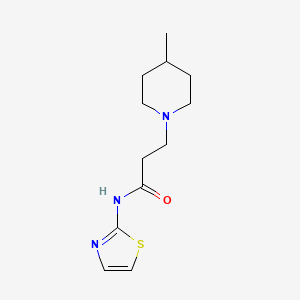
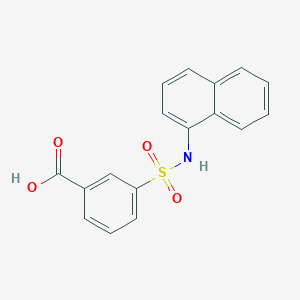
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)

